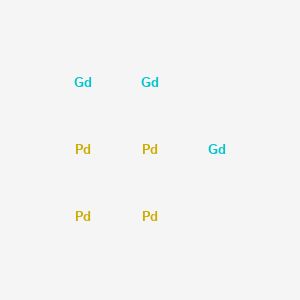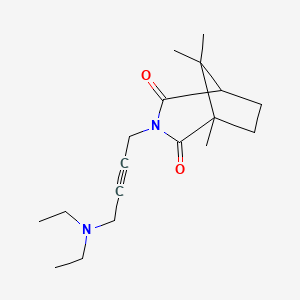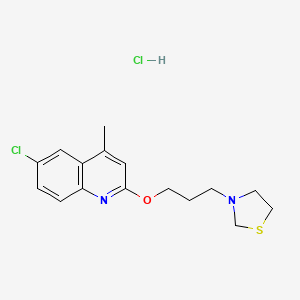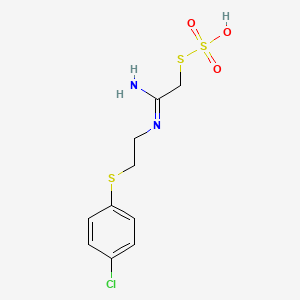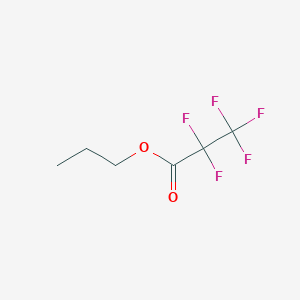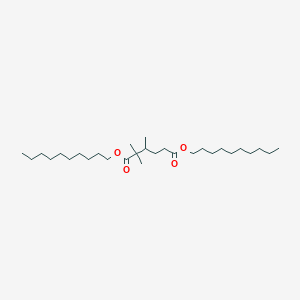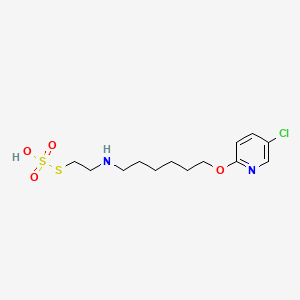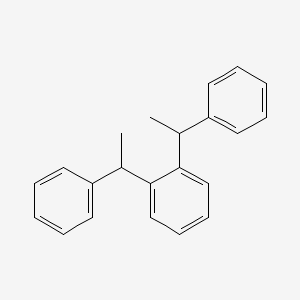
Benzene, bis(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, bis(1-phenylethyl)- typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, bis(1-phenylethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, bis(1-phenylethyl)- can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogen carriers as catalysts.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid or oleum is employed.
Halogenation: Halogen carriers like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are used.
Major Products Formed:
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
科学的研究の応用
Benzene, bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, bis(1-phenylethyl)- in chemical reactions involves the delocalization of π-electrons in the benzene rings, which makes it susceptible to electrophilic attack. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions.
類似化合物との比較
Biphenyl: Consists of two benzene rings connected by a single bond.
Diphenylmethane: Contains two benzene rings connected by a methylene group.
1,2-Diphenylethane: Similar structure but with an ethane linkage between the benzene rings.
Uniqueness: Benzene, bis(1-phenylethyl)- is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and physical properties compared to other similar compounds
特性
CAS番号 |
52006-30-1 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC名 |
1,2-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22(21)18(2)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChIキー |
GCIQESPPEOOJTK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





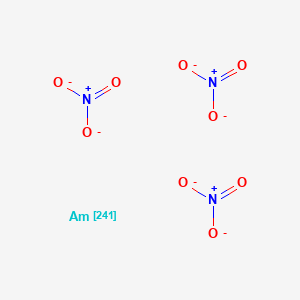
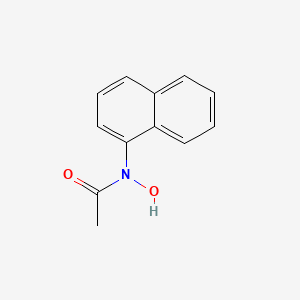
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
